![molecular formula C23H20N6O3 B2950080 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1020978-04-4](/img/structure/B2950080.png)
3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a heterobifunctional small molecule . It is mentioned in the context of spirocyclic androgen receptor protein degraders . These compounds are collectively referred to as “Compounds of the Disclosure” and are useful for the treatment of cancer and other diseases .
科学研究应用
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Estrogen Receptor Degraders
The compound has been used in the development of small molecule degraders of estrogen receptor with cereblon ligands . These compounds have been used in treating conditions or disorders responsive to the degradation of estrogen receptor protein, such as cancer .
作用机制
Target of Action
The primary targets of this compound are protein kinases, specifically CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, and CDK9 . These kinases play a crucial role in cell cycle regulation and are often implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the transition from G1 to S phase and G2 to M phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cells, particularly cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDKs, leading to cell cycle arrest . On a cellular level, this can result in the prevention of cell proliferation, which is particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
属性
IUPAC Name |
3-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-22(18-14-16-4-1-2-6-19(16)32-23(18)31)29-12-10-28(11-13-29)21-8-7-20(26-27-21)25-17-5-3-9-24-15-17/h1-9,14-15H,10-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLNOLXKYAPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。